molecular formula C9H17NO2 B1366036 2-Methyl-3-(piperidin-1-yl)propanoic acid CAS No. 24007-12-3

2-Methyl-3-(piperidin-1-yl)propanoic acid

Cat. No.: B1366036
CAS No.: 24007-12-3
M. Wt: 171.24 g/mol
InChI Key: FNXJEHJSDJHSFC-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-1-yl)propanoic acid is a high-purity chemical compound supplied for research and development purposes. It is characterized by the CAS Registry Number 31035-70-8 and has the molecular formula C9H17NO2, corresponding to a molecular weight of 171.24 g/mol . As an organic building block, its structure incorporates both a carboxylic acid functional group and a piperidine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. Researchers may utilize this compound in the synthesis of more complex molecules, particularly in constructing compound libraries for high-throughput screening. Its potential research applications include serving as a precursor for the development of pharmaceutical candidates, where the piperidine ring is a common pharmacophore found in bioactive molecules. The compound is offered with associated quality control documentation, such as a Certificate of Analysis, to ensure its identity and purity for research applications. This product is intended for use in a laboratory setting by qualified professionals only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Proper laboratory procedures, including the use of appropriate personal protective equipment, should be followed at all times. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(9(11)12)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXJEHJSDJHSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406283, DTXSID801292735
Record name 2-methyl-3-piperidin-1-ylpropanoic acid
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Record name α-Methyl-1-piperidinepropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31035-70-8, 24007-12-3
Record name α-Methyl-1-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31035-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-3-piperidin-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methyl-1-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3 Piperidin 1 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity within a molecule. For 2-Methyl-3-(piperidin-1-yl)propanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

Proton (¹H) NMR Analysis for Structural Confirmation and Purity Assessment

The ¹H NMR spectrum is used to identify the chemical environment of all protons in the molecule. The expected spectrum of this compound would display distinct signals for the protons of the propanoic acid backbone and the piperidine (B6355638) ring. The integration of these signals, representing the relative number of protons, should correspond to the 17 total protons in the structure. docbrown.info Purity can be assessed by the absence of unassignable signals.

The protons on carbons adjacent to the electron-withdrawing nitrogen atom (H-3 and H-2') are expected to be deshielded and appear at a lower field compared to typical alkane protons. libretexts.org The carboxylic acid proton (-COOH) is typically a broad singlet at a very downfield chemical shift, although its visibility can depend on the solvent and concentration.

Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~2.85m (multiplet)-1H
H-3~2.60 - 2.75m (multiplet)-2H
2-CH₃~1.20d (doublet)~7.03H
H-2', H-6' (axial & equatorial)~2.55m (multiplet)-4H
H-3', H-5' (axial & equatorial)~1.65m (multiplet)-4H
H-4' (axial & equatorial)~1.50m (multiplet)-2H
-COOH~10-12br s (broad singlet)-1H

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms. libretexts.org

The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing significantly downfield. docbrown.info Carbons bonded to the nitrogen atom (C-3, C-2', C-6') are also shifted downfield relative to simple alkanes. researchgate.net The chemical shifts of the piperidine ring carbons provide insight into the ring's conformation. researchgate.net

Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (COOH)~180.5
C-2 (CH)~40.2
C-3 (CH₂)~61.5
2-CH₃~15.8
C-2', C-6' (CH₂)~54.7
C-3', C-5' (CH₂)~26.0
C-4' (CH₂)~24.2

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this molecule, COSY would show correlations between H-2 and both the H-3 and 2-CH₃ protons. It would also reveal the coupling network within the piperidine ring, showing correlations between H-2'/H-6', H-3'/H-5', and H-4' protons. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Correlation) : These experiments correlate protons with their directly attached carbons. sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of each proton group to the ¹³C signal of the carbon it is bonded to, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu It is essential for connecting the different fragments of the molecule. Key HMBC correlations would include:

The H-3 protons to the piperidine carbons C-2' and C-6', definitively linking the propanoic acid chain to the nitrogen ring.

The 2-CH₃ protons to C-2 and C-3.

The H-2 proton to the carbonyl carbon C-1 and C-3.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization

While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom. huji.ac.il For the tertiary amine nitrogen in the piperidine ring, a chemical shift in the range of 10 to 100 ppm (referenced to liquid ammonia) is expected. science-and-fun.de

More commonly, the nitrogen chemical shift is determined indirectly using an inverse-detected experiment like a ¹H-¹⁵N HMBC. acs.org This experiment would show correlations from protons on carbons adjacent to the nitrogen (H-3, H-2', H-6') to the ¹⁵N nucleus, allowing for the determination of its chemical shift without direct detection. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov

Accurate Mass Determination and Molecular Formula Validation

Using a high-resolution mass analyzer such as an Orbitrap or TOF (Time-of-Flight), the mass of the protonated molecule [M+H]⁺ can be measured with an accuracy of a few parts per million (ppm). nih.gov This accurate mass measurement is used to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. For this compound, the expected accurate mass provides unambiguous validation of the molecular formula C₉H₁₇NO₂.

Predicted High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₉H₁₇NO₂
Monoisotopic Mass (M)171.12593 u
Ion Species[M+H]⁺
Calculated Exact Mass of [M+H]⁺172.13321 u

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful tool for elucidating molecular structures by analyzing the mass-to-charge ratio (m/z) of ions and their fragments. In Electron Ionization (EI) mass spectrometry, the fragmentation pattern of this compound (molar mass: 185.26 g/mol ) can be predicted based on the established fragmentation rules for its constituent functional groups: a carboxylic acid and a tertiary cyclic amine. docbrown.infowhitman.edu

The molecular ion peak [M]+• is expected at m/z 185. The presence of nitrogen means the molecular ion will have an odd mass, consistent with the nitrogen rule. whitman.edu Key fragmentation pathways are dictated by the stability of the resulting carbocations and radical species.

One of the most characteristic fragmentation pathways for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this molecule, cleavage of the C2-C3 bond is highly favorable as it results in the formation of a stable, resonance-stabilized piperidinomethyl iminium ion at m/z 98. This fragment is often the base peak in the spectrum of N-alkyl piperidines. miamioh.edu

Fragmentation is also expected at the carboxylic acid moiety. Common losses include the hydroxyl radical (•OH) to give a peak at m/z 168 (M-17) and the loss of the entire carboxyl group (•COOH) to give a peak at m/z 140 (M-45). docbrown.infolibretexts.org Further fragmentation can occur within the piperidine ring itself, typically involving the loss of an ethylene (B1197577) molecule (28 Da) following an initial ring-opening cleavage. miamioh.edu

The table below summarizes the predicted key fragments for this compound.

Predicted m/zProposed Fragment IonFragmentation Pathway
185[C9H17NO2]+•Molecular Ion (M+•)
140[C8H16N]+Loss of •COOH group
98[C6H12N]+α-cleavage at the C2-C3 bond
84[C5H10N]+Piperidine iminium ion from further fragmentation

LC-MS/MS for Compound Identification and Purity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential technique for the sensitive and selective quantification and identification of compounds in complex mixtures. nih.gov This method is particularly valuable for determining the purity of a substance by separating it from synthetic byproducts, isomers, and degradation products. enovatia.com

For the analysis of this compound, a reverse-phase liquid chromatography method would first separate the target compound from any impurities. The eluent would then be introduced into the mass spectrometer. Using electrospray ionization (ESI) in positive mode, the compound would be readily protonated at the basic piperidine nitrogen, forming a precursor ion [M+H]+ at m/z 186.

In the tandem mass spectrometry stage, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. Based on the fragmentation patterns discussed previously, key product ions for this compound would include the fragment at m/z 98 (resulting from the C2-C3 bond cleavage) and m/z 140 (from the neutral loss of formic acid, HCOOH).

By using Multiple Reaction Monitoring (MRM), the instrument can be set to specifically monitor the transition of the precursor ion to one or more product ions (e.g., m/z 186 → m/z 98). This process provides exceptional selectivity and sensitivity, allowing for accurate quantification and confirmation of the compound's identity, even at very low concentrations. researchgate.net The method can be validated for linearity, precision, and accuracy to ensure reliable purity assessments. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound is expected to display distinct absorption bands corresponding to its carboxylic acid, tertiary amine, and alkane structural components. docbrown.infodocbrown.info

The most prominent feature would be associated with the carboxylic acid group. This includes a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm-1, which is a hallmark of hydrogen-bonded carboxylic acids. docbrown.info Additionally, a strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected between 1725 and 1700 cm-1. libretexts.org

The aliphatic C-H bonds of the methyl group, the propanoic backbone, and the piperidine ring will give rise to stretching vibrations just below 3000 cm-1 (typically 2950-2850 cm-1). libretexts.org The C-N stretching vibration of the tertiary amine is expected in the fingerprint region (1250-1020 cm-1), though it may be less distinct and harder to assign definitively compared to the carboxylic acid peaks. libretexts.org

The table below outlines the expected characteristic IR absorption bands.

Wavenumber (cm-1)Vibrational ModeFunctional GroupExpected Intensity/Appearance
3300 - 2500O-H stretchCarboxylic AcidStrong, Very Broad
2950 - 2850C-H stretchAlkane (CH, CH2, CH3)Medium to Strong
1725 - 1700C=O stretchCarboxylic AcidStrong, Sharp
~1465 and ~1375C-H bendCH2 / CH3Medium
1320 - 1210C-O stretchCarboxylic AcidMedium

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Application of this technique to this compound would require the growth of a suitable single crystal. If successful, the analysis would provide a wealth of structural information with high precision. researchgate.net

The resulting crystal structure would confirm the molecular connectivity and provide exact measurements of bond lengths, bond angles, and torsion angles. mdpi.com It would also reveal the preferred conformation of the molecule in the solid state, including the conformation of the piperidine ring, which is expected to adopt a stable chair form.

Crucially, this compound possesses a chiral center at the C2 position of the propanoic acid chain. X-ray crystallography is a powerful method for determining the absolute stereochemistry (i.e., the R or S configuration) of a chiral molecule, provided that a single enantiomer is crystallized or that a chiral resolving agent is used to form a diastereomeric salt.

Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. For this molecule, strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers, is expected to be a dominant feature of the solid-state structure.

Chromatographic Techniques for Separation and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for separating, identifying, and quantifying components in a mixture. For assessing the purity of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com This would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) containing an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the basic amine. The purity would be determined by calculating the area percentage of the main peak relative to any impurity peaks detected by a UV or mass spectrometer detector.

Due to the chiral center at C2, the compound exists as a pair of enantiomers (R and S isomers). Standard RP-HPLC cannot separate these isomers. To achieve enantiomeric separation, a chiral stationary phase (CSP) is required. nih.gov Chiral HPLC columns are designed with a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. This is critical for controlling the stereochemical purity of the compound.

The table below outlines a hypothetical set of HPLC conditions for analysis.

ParameterPurity Analysis (RP-HPLC)Isomer Separation (Chiral HPLC)
Stationary PhaseC18 (e.g., 5 µm, 4.6 x 250 mm)Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile PhaseGradient of Acetonitrile / Water with 0.1% Formic AcidIsocratic mixture of Hexane / Ethanol (B145695) / Modifier
Flow Rate1.0 mL/min0.5 - 1.0 mL/min
DetectionUV (e.g., 210 nm) or Mass SpectrometryUV (e.g., 210 nm)

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. The primary advantages of UPLC over traditional HPLC are significantly improved resolution, increased sensitivity, and much faster analysis times. sielc.com

The separation methods developed for HPLC analysis of this compound can be transferred to a UPLC system. This would result in much shorter run times for both purity and chiral analyses, increasing sample throughput. The enhanced resolution of UPLC would also be beneficial for separating the main compound from closely related impurities that might not be resolved by HPLC. This makes UPLC an ideal technique for high-throughput screening, quality control, and detailed impurity profiling.

Based on the comprehensive search for scholarly articles and research data, there is currently no specific, publicly available scientific literature detailing the computational chemistry and molecular modeling of this compound. In-depth studies focusing on the quantum chemical calculations and molecular dynamics simulations as outlined in the request have not been published for this particular compound.

General computational studies on piperidine derivatives exist, exploring their potential in various applications. researchgate.netresearchgate.net These studies often employ methods like Density Functional Theory (DFT) and molecular dynamics to investigate the structural and electronic properties of different piperidine-based compounds. researchgate.netresearchgate.netresearchgate.net However, the specific data required to populate the sections on electronic structure, molecular orbital analysis, energy minimization, conformational searching, prediction of spectroscopic properties, and the dynamic behavior in different solvents for this compound are not present in the available search results.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested detailed outline without the foundational research data on this specific molecule. The creation of such an article would necessitate fabricating data, which would violate the core principles of scientific accuracy.

Computational Chemistry and Molecular Modeling of 2 Methyl 3 Piperidin 1 Yl Propanoic Acid

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods, particularly those rooted in quantum mechanics, allow for the detailed prediction of how a molecule will behave in a chemical reaction. These predictions are based on the electronic structure of the molecule, providing a foundational understanding of its stability and reactivity.

The chemical reactivity of 2-Methyl-3-(piperidin-1-yl)propanoic acid can be quantitatively assessed using a variety of descriptors derived from Density Functional Theory (DFT). frontiersin.orgaip.org DFT is a computational method that calculates the electronic structure of atoms and molecules, providing a basis for predicting their properties. researchgate.net Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A small HOMO-LUMO energy gap is often indicative of higher chemical reactivity. frontiersin.org Other important global reactivity descriptors that can be calculated from these energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A lower hardness value suggests higher reactivity. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), where higher softness indicates greater reactivity. aip.org

These descriptors provide a framework for predicting the most likely sites for electrophilic or nucleophilic attack. For this compound, the nitrogen atom of the piperidine (B6355638) ring, with its lone pair of electrons, and the oxygen atoms of the carboxylic acid group are expected to be key sites of interaction. DFT calculations can map the electrostatic potential (ESP) onto the molecule's surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for chemical reactions.

By calculating the energies of potential intermediates and transition states, computational models can also elucidate plausible reaction pathways. For instance, the amidation of the carboxylic acid group or reactions at the piperidine nitrogen can be modeled to determine the activation energies and thermodynamic favorability of different synthetic routes. acs.org

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound Note: These values are illustrative and would require specific DFT calculations to be determined accurately.

DescriptorSymbolHypothetical Value (eV)Implication
HOMO EnergyEHOMO-6.2Electron-donating capability
LUMO EnergyELUMO-0.5Electron-accepting capability
HOMO-LUMO GapΔE5.7Chemical reactivity and stability
Ionization PotentialI6.2Ease of losing an electron
Electron AffinityA0.5Ease of gaining an electron
Electronegativityχ3.35Overall ability to attract electrons
Chemical Hardnessη2.85Resistance to electronic change
Global SoftnessS0.175Propensity for electronic change

The synthesis of this compound, a substituted β-amino acid, can be approached through several established synthetic strategies. Computational analysis can aid in evaluating the feasibility of these routes. The piperidine moiety is a common structural motif in medicinal chemistry, and numerous methods exist for its incorporation. nih.gov

A common retrosynthetic approach would involve the conjugate addition of piperidine to a suitable α,β-unsaturated carbonyl compound, such as methyl methacrylate (B99206), followed by hydrolysis of the resulting ester. This Michael addition is a well-established method for forming β-amino esters.

Alternatively, synthetic routes could involve the reductive amination of a keto-acid precursor. The development of stereocontrolled synthetic protocols for piperidine β-amino esters often utilizes ring-closing metathesis or the functionalization of bicyclic β-lactams. researchgate.netresearchgate.net Computational modeling can help predict the stereochemical outcomes of such reactions by calculating the energies of different diastereomeric transition states. The choice of catalysts and reaction conditions can be guided by these in silico predictions, potentially reducing the need for extensive experimental screening.

Ligand-Protein Interaction Modeling and Binding Analysis

Given that the piperidine scaffold is present in numerous biologically active compounds, it is plausible that this compound could act as a ligand for various protein targets. clinmedkaz.orgbohrium.com Molecular modeling techniques are crucial for exploring these potential interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nanobioletters.com This method is instrumental in drug discovery and involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. biointerfaceresearch.com

For this compound, potential biological targets could include receptors where piperidine-containing molecules are known to bind, such as sigma receptors (S1R), nicotinic acetylcholine (B1216132) receptors (nAChRs), or various enzymes. tandfonline.comnih.govnih.gov A typical docking workflow would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generating a low-energy 3D conformation of the ligand, this compound.

Running the docking simulation using software like AutoDock Vina, which systematically places the ligand in the binding site and calculates a binding energy score for each pose. nanobioletters.com

The output is a set of predicted binding poses ranked by their scores, with more negative scores indicating a more favorable interaction.

Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Sigma 1 Receptor (S1R)5HK2-7.5Glu172, Asp126, Phe107
α7 Nicotinic Receptor6LIP-6.8Trp149, Tyr93, Arg206
G-protein coupled receptor4LDE-7.1Asp113, Ser204, Trp328

Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-protein complex. For this compound, several types of interactions are possible:

Ionic Interactions/Salt Bridges: The protonated nitrogen of the piperidine ring (at physiological pH) and the deprotonated carboxylate group can form strong salt bridges with charged amino acid residues like Aspartate (Asp), Glutamate (Glu), Lysine (Lys), and Arginine (Arg). nih.gov

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O), while the piperidine nitrogen can act as a hydrogen bond acceptor. These interactions with polar residues like Serine, Threonine, and Tyrosine are crucial for binding specificity. mdpi.com

Hydrophobic Interactions: The aliphatic carbon atoms of the piperidine ring and the methyl group can engage in van der Waals interactions with nonpolar residues such as Leucine, Valine, and Phenylalanine.

Cation-π Interactions: The positively charged piperidinium (B107235) ion can interact favorably with the electron-rich aromatic rings of residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov

Analysis of the top-ranked docking poses allows for the identification of these key interactions and provides a structural hypothesis for the molecule's mechanism of action.

The insights gained from docking studies form the basis for structure-based drug design. By understanding how this compound interacts with a target protein, medicinal chemists can propose modifications to its structure to enhance binding affinity and selectivity. For example, if a docking pose reveals an unfilled hydrophobic pocket near the methyl group, designing analogs with larger alkyl groups at that position could lead to improved activity. Conversely, if a hydrogen bond is predicted but the geometry is suboptimal, the molecule could be modified to create a more favorable interaction. This iterative process of computational modeling, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Chemical Reactivity and Derivatization Strategies for the 2 Methyl 3 Piperidin 1 Yl Propanoic Acid Core

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, enabling the synthesis of esters, amides, and alcohols, each with distinct chemical properties and potential applications.

Esterification and Transesterification Reactions

The carboxylic acid moiety of 2-methyl-3-(piperidin-1-yl)propanoic acid can be readily converted to its corresponding esters through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. askfilo.com For instance, the reaction with methanol (B129727) under acidic conditions yields methyl 2-methyl-3-(piperidin-1-yl)propanoate. nih.gov The reaction is typically heated to reflux to drive the equilibrium towards the product. askfilo.com

Transesterification is another viable strategy, where an existing ester, such as the methyl ester, is reacted with a different alcohol, often in the presence of an acid or base catalyst, to produce a new ester. csic.es This method is particularly useful for synthesizing a series of esters from a common intermediate. The efficiency of the reaction can be influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. csic.es

Table 1: Examples of Esterification Reactions

Product Name Reactants Catalyst Typical Conditions
Methyl 2-methyl-3-(piperidin-1-yl)propanoate This compound, Methanol Concentrated H₂SO₄ Heat to reflux askfilo.com
Ethyl 2-methyl-3-(piperidin-1-yl)propanoate This compound, Ethanol (B145695) Acid Catalyst (e.g., HCl) Heat
Various Alkyl Esters Methyl 2-methyl-3-(piperidin-1-yl)propanoate, Various Alcohols (R-OH) Sodium Methoxide Heat, Vacuum csic.es

Amidation and Peptide Coupling Methodologies

The formation of an amide bond from the carboxylic acid is a key transformation, often employed to link the molecule to amines or amino acids. Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. acs.org More commonly, the carboxylic acid is first activated using a variety of coupling reagents to facilitate amide bond formation under milder conditions. researchgate.net

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions. luxembourg-bio.comnih.gov Phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective reagents for peptide and amide synthesis. luxembourg-bio.com

A specific application of this reaction is the synthesis of 2-methyl-3-(N-piperidyl)propane acid hydrazide, formed by the condensation of the corresponding ester with hydrazine (B178648) hydrate (B1144303). researchgate.net This hydrazide can then be further reacted with aldehydes to form hydrazone derivatives. researchgate.net

Table 2: Common Peptide Coupling Reagents for Amidation

Reagent Class Examples Description
Carbodiimides DCC, EDC Promotes dehydration to form an O-acylisourea intermediate. luxembourg-bio.com
Phosphonium Salts PyBOP, PyAOP Forms a highly reactive phosphonium ester.
Aminium/Uronium Salts HBTU, HATU, HCTU Forms an active ester, known for high efficiency and low racemization. luxembourg-bio.com

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. masterorganicchemistry.comdoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the aluminum salts. This process converts this compound into 2-methyl-3-(piperidin-1-yl)propan-1-ol. chemicalbook.com

The reduction of carboxylic acids directly to aldehydes is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the use of less reactive hydride reagents or the conversion of the carboxylic acid to a derivative, such as an acid chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde.

Table 3: Reduction of the Carboxylic Acid Functionality

Target Product Reagent Typical Conditions
2-Methyl-3-(piperidin-1-yl)propan-1-ol Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Diethyl Ether, followed by aqueous workup masterorganicchemistry.com

Reactions at the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen atom within the piperidine ring is a nucleophilic center, allowing for reactions with various electrophiles to form N-alkylated, N-acylated, and quaternary ammonium (B1175870) derivatives.

N-Alkylation and N-Acylation Reactions

While the piperidine nitrogen in the parent compound is already tertiary, derivatization at this site is highly relevant for related piperidine scaffolds that may start as secondary amines. For a secondary amine precursor, N-alkylation can be achieved by reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netgoogle.com The base neutralizes the hydrohalic acid formed during the reaction, allowing the alkylation to proceed to completion. researchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method.

N-acylation of a precursor secondary piperidine amine can be accomplished using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to scavenge the acid byproduct.

Formation of Quaternary Ammonium Salts

The tertiary piperidine nitrogen of this compound and its derivatives is susceptible to quaternization. This reaction, known as the Menshutkin reaction, involves treating the tertiary amine with an alkylating agent, typically an alkyl halide. semanticscholar.org The reaction rate depends on the nature of the alkyl halide (I > Br > Cl) and the solvent used.

For example, reacting the compound with an excess of an alkyl halide like methyl iodide (CH₃I) or ethyl bromide will lead to the formation of the corresponding quaternary ammonium salt. researchgate.netresearchgate.net These salts are ionic compounds with altered solubility and physical properties compared to the parent tertiary amine. The reaction can be performed with or without a solvent, and heating may be required to increase the reaction rate. nih.govtsijournals.com Alternative "green" alkylating agents like dimethyl carbonate have also been employed for these transformations. researchgate.net

Table 4: Quaternization of the Piperidine Nitrogen

Alkylating Agent Product Type Typical Conditions
Methyl Iodide (CH₃I) N-Methylpiperidinium Iodide Salt Acetonitrile or solvent-free, Room temperature or gentle heating researchgate.net
Ethyl Bromide (C₂H₅Br) N-Ethylpiperidinium Bromide Salt Acetonitrile, Heat
Benzyl Chloride (BnCl) N-Benzylpiperidinium Chloride Salt DMF, Heat
Dimethyl Carbonate N-Methylpiperidinium Methylcarbonate Salt Heat, Autoclave semanticscholar.orgresearchgate.net

Ring Modifications and Substitutions

The piperidine ring of this compound is a key site for chemical modification. Strategies for functionalizing N-alkyl piperidines can be directly applied to this core, enabling the introduction of various substituents at the C2, C3, and C4 positions.

One prominent strategy involves the direct, catalyst-controlled C-H functionalization. Research has demonstrated that the site selectivity of these reactions on the piperidine ring can be finely tuned by the choice of catalyst and the nature of any protecting groups on the nitrogen atom. researchgate.netnih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can selectively target different positions. While the C2 position is electronically activated, the C3 position is deactivated due to the inductive effect of the nitrogen. researchgate.net Therefore, C3-functionalization often requires indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by a regioselective ring-opening. nih.gov

Another powerful method for ring functionalization proceeds through the formation of an iminium ion intermediate. This approach allows for the selective α-functionalization of the N-alkyl piperidine ring (at the C2 and C6 positions). nih.govacs.org The process involves the oxidation of the tertiary amine to a transient N-oxide, which then undergoes α-C-H elimination to form a highly reactive endocyclic iminium ion. nih.govacs.orgacs.org This intermediate can be trapped in situ by a wide range of carbon-based nucleophiles, leading to alkylation, arylation, or trifluoromethylation at the α-position. nih.govacs.org This method is particularly valuable for the late-stage modification of complex molecules. nih.govacs.org

StrategyTarget Position(s)Key Reagents/CatalystsReaction TypeReference
Catalyst-Controlled C-H InsertionC2, C4Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄)Carbene Insertion researchgate.netnih.gov
Indirect C3-FunctionalizationC3Cyclopropanation of tetrahydropyridine precursor followed by reductive ring-openingRing-Opening nih.gov
Iminium Ion TrappingC2, C6 (α-position)Oxidation to N-oxide, followed by nucleophilic addition (e.g., Grignard reagents, organolithiums)Nucleophilic Addition nih.govacs.orgacs.org

Reactivity at the Alpha-Methyl and Beta-Carbon Positions of the Propanoic Acid Chain

The propanoic acid chain offers additional sites for derivatization, primarily centered around the acidic proton at the alpha-carbon.

Stereoselective Functionalization

The alpha-carbon of the 2-methylpropanoic acid moiety is a chiral center. Stereoselective functionalization at this position is critical for controlling the three-dimensional structure of resulting derivatives. Strategies for the asymmetric synthesis of β-amino acids can provide insight into achieving stereocontrol. wustl.edu The formation of an enolate, followed by reaction with a chiral electrophile or the use of a chiral auxiliary or catalyst, can direct the stereochemical outcome of substitutions at the alpha-carbon.

For instance, enantioselective synthesis of β-amino acid derivatives has been achieved through methods like copper-hydride-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, which establishes the stereochemistry at the beta-carbon, but similar principles of asymmetric catalysis can be applied to reactions at the alpha-carbon of a pre-existing β-amino acid structure. nih.gov

Electrophilic and Nucleophilic Substitutions

The most significant reactivity of the propanoic acid chain involves the alpha-carbon. The α-hydrogen is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. ncert.nic.in Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can quantitatively deprotonate the α-carbon to form a lithium enolate. bham.ac.ukmasterorganicchemistry.commsu.edu

This enolate is a powerful carbon nucleophile and can react with a variety of soft electrophiles in SN2-type reactions to form a new carbon-carbon bond at the alpha-position. masterorganicchemistry.comlibretexts.org This alkylation reaction is a versatile method for introducing new substituents. libretexts.org The reactivity is analogous to the well-established malonic ester and acetoacetic ester syntheses. libretexts.org

The beta-carbon, being attached to the electron-donating nitrogen atom, is not susceptible to direct nucleophilic attack. Its reactivity towards electrophiles is also limited compared to the alpha-carbon enolate. The primary mode of substitution on the propanoic acid chain is electrophilic substitution at the alpha-position via the enolate intermediate.

Reaction TypeReagentsProduct TypeReference
α-Alkylation1) LDA; 2) Alkyl halide (e.g., CH₃I, CH₃CH₂Br)α-Alkyl substituted derivative msu.edulibretexts.org
Aldol Addition1) LDA; 2) Aldehyde or Ketone (e.g., Acetaldehyde)β-Hydroxy derivative ncert.nic.in
α-Halogenation1) LDA; 2) Halogen source (e.g., Br₂)α-Halo substituted derivative masterorganicchemistry.com
Acylation1) LDA; 2) Acid chloride or Esterβ-Keto acid derivative masterorganicchemistry.com

Cyclization and Macrocyclization Strategies Involving the Compound

As a substituted β-amino acid, this compound is a valuable building block for the synthesis of cyclic peptides and macrocycles. biorxiv.org Macrocyclization can enhance metabolic stability, receptor affinity, and membrane permeability. biorxiv.orgnih.gov

The compound can be incorporated into a linear peptide chain using standard peptide synthesis protocols. The resulting linear precursor can then undergo macrocyclization. One of the most common strategies is "head-to-tail" cyclization, where an amide bond is formed between the N-terminus and the C-terminus of the linear peptide. altabioscience.com The presence of the β-amino acid can influence the conformational preferences of the peptide, potentially pre-organizing it for cyclization.

Alternatively, the propanoic acid's carboxyl group or the piperidine ring could be functionalized to participate in side-chain cyclization strategies. For example, if a suitable functional group (e.g., an amino or hydroxyl group) were introduced onto the piperidine ring, an intramolecular cyclization could be achieved by forming a lactam or lactone bridge with the propanoic acid's carboxyl group.

Furthermore, the compound can be utilized in enzymatic macrocyclization. Certain enzymes have shown the ability to macrocyclize peptides containing unnatural amino acids, including β-amino acids, by forming thioether or other linkages. pnas.orgpnas.org

StrategyDescriptionPotential Role of the CompoundReference
Head-to-Tail CyclizationFormation of a lactam (amide) bond between the N- and C-termini of a linear peptide.Incorporated as a β-amino acid residue within the linear peptide backbone. altabioscience.com
Side-Chain to Terminus CyclizationAn activated C- or N-terminus reacts with a functional group on an amino acid side chain.The propanoic acid carboxyl group acts as the terminus reacting with a side chain. altabioscience.com
Side-Chain to Side-Chain CyclizationTwo functionalized side chains within a peptide are linked together.Requires prior functionalization of the piperidine ring to introduce a reactive handle. nih.gov
Enzymatic MacrocyclizationEnzymes catalyze the formation of thioether or other linkages to form a macrocycle.Serves as an unnatural building block tolerated by promiscuous macrocyclization enzymes. pnas.orgpnas.org

Academic Research Applications and Design Principles

Application as a Chiral Building Block in Complex Chemical Syntheses

As a molecule possessing a stereocenter, 2-Methyl-3-(piperidin-1-yl)propanoic acid has the theoretical potential to be used as a chiral building block. nih.govresearchgate.netsigmaaldrich.com Chiral building blocks are essential for the stereoselective synthesis of complex molecules like pharmaceuticals and natural products. Despite this potential, a literature search did not yield specific examples of this compound being utilized for such purposes.

Synthesis of Enantiomerically Pure Natural Products and Derivatives

There are no documented instances of this compound being employed as a precursor or intermediate in the total synthesis of any enantiomerically pure natural products or their derivatives. General strategies for synthesizing natural-product-like molecules often involve a variety of scaffolds, but this specific compound is not mentioned. nih.govmdpi.com

Role in the Construction of Advanced Organic Molecules

The role of this compound in the construction of other advanced organic molecules, such as pharmaceuticals or materials, is not described in the available literature. While related piperidine-containing structures serve as key intermediates in the synthesis of complex drugs like remifentanil, the specific propanoic acid derivative is not identified as part of these synthetic routes. researchgate.netgoogle.com

Peptidomimetic Design and Conformational Constraint Introduction

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as better stability and oral bioavailability. The rational design of these molecules is a key strategy in modern drug discovery.

Mimicry of Opioid Peptides and Receptor Antagonists

In the field of opioid research, structural analogues of this compound have been investigated for their potential to mimic or antagonize opioid peptides. For instance, the substitution of the N-terminal amino acid in opioid peptides with non-natural amino acids can significantly alter their pharmacological profile. A notable example is the replacement of Tyrosine (Tyr¹) in opioid agonist peptides with derivatives like (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Mdp), which has been shown to convert these agonists into potent and selective antagonists for opioid receptors. nih.govnih.gov This principle of structural modification is central to the design of new opioid receptor modulators. The piperidine (B6355638) moiety within this compound can serve as a crucial structural element in scaffolds designed to interact with opioid receptors, potentially leading to the development of novel antagonists. nih.gov

Development of Peptide-Based Inhibitors for Enzymes and Protein Interactions

The design of inhibitors for enzymes and protein-protein interactions (PPIs) is a major focus of therapeutic research. nih.govnih.gov Peptidomimetics are valuable tools in this area as they can be engineered to bind to specific biological targets with high affinity and selectivity. The incorporation of constrained structural elements, such as the piperidine ring in this compound, can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. This can lead to enhanced potency. For example, derivatives of this compound could be incorporated into larger molecules designed to inhibit enzymes like dipeptidyl peptidase 4 (DPP-4), a target in the treatment of type 2 diabetes. nih.gov

Rational Design for Enhanced Biological Relevance

Rational design strategies are employed to optimize the biological activity of lead compounds. mdpi.comchemrxiv.orglongdom.orgrsc.org This involves making systematic structural modifications to a molecule to improve its interaction with a biological target. In the context of this compound, modifications to the piperidine ring, the methyl group, or the propanoic acid chain could be explored to enhance binding affinity, selectivity, and pharmacokinetic properties. The goal is to develop molecules with improved therapeutic potential by understanding the structure-activity relationships (SAR). nih.gov

Mechanistic Studies of Biological Interactions at a Molecular Level (Non-Clinical Focus)

Understanding how a molecule interacts with its biological target at the molecular level is crucial for drug development. This involves studying the mechanisms of enzyme inhibition and analyzing receptor binding profiles.

Investigation of Enzyme Inhibition Mechanisms (e.g., kinases)

Kinases are a major class of enzymes that are targeted in various diseases, including cancer. ed.ac.ukrjeid.commit.edunih.gov The development of kinase inhibitors often involves the design of molecules that can bind to the ATP-binding site of the enzyme. While direct studies on this compound as a kinase inhibitor are not prominent, its structural motifs are relevant. For instance, piperidine rings are found in numerous approved kinase inhibitors. nih.gov The study of how derivatives of this compound might interact with the active site of a kinase, potentially through covalent or non-covalent interactions, would be a key area of mechanistic investigation.

Receptor Binding Profile Analysis (e.g., D2, 5-HT2A receptors)

Dopamine D2 and serotonin (B10506) 5-HT2A receptors are important targets for antipsychotic and other central nervous system drugs. The piperidine moiety is a common feature in many ligands that bind to these receptors. nih.govnih.govmdpi.comnih.govscispace.com Analyzing the binding profile of derivatives of this compound at these receptors would involve determining their affinity (Ki values) and selectivity. For example, radioligand binding assays could be used to measure how effectively these compounds displace known ligands for the D2 and 5-HT2A receptors. Such studies would provide valuable insights into the structural requirements for potent and selective receptor binding and could guide the design of new CNS-active agents.

In Vitro Pathway Modulation in Model Systems

While direct studies detailing the in vitro pathway modulation of this compound are not extensively documented in publicly available literature, the broader class of piperidine derivatives has been the subject of significant pharmacological research. dut.ac.za The piperidine moiety is a key structural feature in numerous biologically active compounds, and its derivatives are known to interact with a wide array of cellular targets and pathways. nih.gov

Research into analogous compounds containing piperidine rings suggests a potential for diverse biological activities. These activities, demonstrated in various in vitro model systems, include anti-inflammatory, antimicrobial, and anticancer effects. dut.ac.zaontosight.airesearchgate.net For instance, certain piperidine derivatives have been shown to modulate inflammatory pathways. A notable example is the investigation of compounds that inhibit the NLRP3 inflammasome, a key component of the innate immune system, where the piperidine scaffold is a feature of the molecular design. nih.gov Similarly, other research has explored the cytotoxic activity of novel piperidine compounds against cancer cell lines, indicating interference with pathways essential for cancer cell proliferation and survival. dut.ac.zaresearchgate.net

Table 1: Potential In Vitro Biological Activities of Piperidine-Containing Compounds Based on Analog Research

Biological Activity Class Potential Cellular Pathway/Target Representative Model System
Anti-inflammatory NLRP3 Inflammasome Inhibition PMA-differentiated THP-1 cells
Anticancer Induction of Apoptosis / Cytotoxicity Melanoma & MCF7 Cancer Cell Lines
Antimicrobial Disruption of Bacterial Cell Wall Synthesis Gram-positive & Gram-negative bacteria

This table is illustrative of activities found in related piperidine derivatives and suggests potential areas of investigation for this compound.

Biotransformation Pathways and Metabolite Characterization (e.g., ester hydrolysis)

The chemical structure of this compound suggests it is a primary metabolite of its corresponding methyl ester, Methyl 2-methyl-3-(piperidin-1-yl)propanoate. nih.gov In pharmaceutical sciences, ester derivatives are frequently employed as prodrugs to enhance properties such as absorption and bioavailability. The ester prodrug is typically inactive and is converted in vivo to the active carboxylic acid form.

The principal biotransformation pathway for the conversion of the parent ester to the active acid is ester hydrolysis. This reaction is catalyzed by various esterase enzymes, which are abundant in the blood, liver, and other tissues. The hydrolysis reaction cleaves the ester bond, yielding the carboxylic acid (this compound) and methanol (B129727).

This metabolic conversion is a critical step for the activation of the compound, as the carboxylic acid group is often essential for binding to the biological target. The parent compound, Methyl 2-methyl-3-(piperidin-1-yl)propanoate, is well-characterized chemically, and its identity as the methyl ester of 1-Piperidinepropanoic acid, alpha-methyl- is established. nih.govncats.io The existence of this stable ester precursor strongly supports the metabolic pathway wherein this compound is the resulting active metabolite. Further characterization would involve in vitro incubation of the ester with liver microsomes or plasma to quantify the rate of hydrolysis and confirm the identity of the resulting acid metabolite through analytical techniques like mass spectrometry and NMR.

Table 2: Biotransformation of Methyl 2-methyl-3-(piperidin-1-yl)propanoate

Precursor (Prodrug) Biotransformation Pathway Key Enzymes Resulting Metabolite

Future Research Directions and Theoretical Advancements

Development of Novel Bioconjugation Strategies

The carboxylic acid and tertiary amine functionalities of 2-Methyl-3-(piperidin-1-yl)propanoic acid make it a candidate for innovative bioconjugation techniques. Bioconjugation, the covalent linking of a biomolecule with another molecule, could be explored to attach this compound to proteins, peptides, or nucleic acids. Such strategies could be employed to develop new probes for biological systems or to modify the properties of therapeutic biomolecules.

Future research could focus on enzyme-mediated conjugation or click chemistry approaches to achieve site-specific and efficient labeling of biomolecules. The piperidine (B6355638) ring offers a unique structural element that could influence the stability and conformational properties of the resulting bioconjugates.

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis of derivatives of this compound is amenable to modern automation and high-throughput experimentation (HTE) techniques. acs.orgpurdue.edu Automated synthesis platforms could be utilized to rapidly generate libraries of analogues with modifications to the piperidine ring or the propanoic acid backbone. rug.nl

HTE would then allow for the rapid screening of these libraries for desired biological activities or material properties. nih.govsptlabtech.com This combination of automated synthesis and HTE can significantly accelerate the discovery of new lead compounds in drug discovery or the identification of molecules with specific functions. acs.orgpurdue.edu The data generated from these high-throughput screens can be used to build structure-activity relationship (SAR) models, guiding further rounds of molecular design and optimization.

Exploration of Supramolecular Chemistry Applications

The structure of this compound, containing both a hydrogen bond donor/acceptor in the carboxylic acid group and a bulky, cyclic amine, suggests potential applications in supramolecular chemistry. This field focuses on the non-covalent interactions between molecules to form larger, organized assemblies.

Investigations could explore the ability of this compound to form self-assembling monolayers, gels, or other ordered structures through hydrogen bonding, and van der Waals interactions. mdpi.com The piperidine moiety could play a crucial role in directing the packing of the molecules in these assemblies. Such supramolecular structures could find applications in areas like drug delivery, sensing, and the development of novel biomaterials. frontiersin.org

Advanced Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry offers powerful tools to investigate the reaction mechanisms involving this compound in greater detail. mdpi.com Theoretical studies, such as those employing Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the stereoselectivity of reactions. rsc.orgnih.govresearchgate.net

For instance, theoretical models could elucidate the mechanism of amide bond formation at the carboxylic acid group or reactions involving the piperidine nitrogen. acs.org Understanding the stereoselectivity is particularly important as the methyl group on the propanoic acid backbone creates a chiral center, and the two resulting enantiomers may have different biological activities. Advanced computational methods can predict which enantiomer is likely to be favored under specific reaction conditions. rsc.org

Contribution to the Understanding of Molecular Recognition and Self-Assembly

The principles of molecular recognition, where molecules selectively bind to one another, are fundamental to many biological and chemical processes. researchgate.net The distinct structural features of this compound could be leveraged to study these interactions.

Future research could involve designing host-guest systems where this molecule acts as either the host or the guest. The binding affinities and specificities could be studied using techniques like NMR titration and isothermal titration calorimetry. These studies would provide valuable data on the non-covalent forces that govern molecular recognition. Furthermore, understanding how this molecule self-assembles can provide insights into the formation of more complex, functional supramolecular systems. mdpi.comresearchgate.net

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 2-methyl-3-(piperidin-1-yl)propanoic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the piperidinyl and propanoic acid moieties. Compare chemical shifts with analogous compounds, such as 2-methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic acid (δ 1.2–3.5 ppm for piperidine protons, δ 12.5 ppm for carboxylic acid) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (C11_{11}H19_{19}NO2_2) and molecular weight (197.28 g/mol).
  • Infrared (IR) Spectroscopy: Identify carboxylic acid O–H stretches (~2500–3300 cm1^{-1}) and C=O stretches (~1700 cm1^{-1}) to confirm dimerization tendencies observed in propanoic acid derivatives .

Basic: How should researchers handle safety and storage of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or aerosols .
  • Storage: Keep in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption.
  • Emergency Protocols: For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention. Refer to Safety Data Sheets (SDS) for hazard-specific guidelines .

Advanced: How does the piperidinyl group influence the compound’s pharmacokinetic properties in drug design?

Methodological Answer:

  • Receptor Binding: The piperidinyl moiety enhances lipophilicity, improving blood-brain barrier penetration. Compare with opioid antagonists like (2S)-Mdcp, where similar substituents modulate µ-opioid receptor affinity .
  • Metabolic Stability: Perform in vitro cytochrome P450 assays to assess oxidative metabolism. Piperidine rings are prone to N-dealkylation; use deuterium labeling to track metabolic pathways.
  • Computational Modeling: Apply molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets. Compare binding energies with and without the piperidinyl group .

Advanced: How can computational models predict dimerization behavior in solution?

Methodological Answer:

  • NRHB Model: Use the Non-Random Hydrogen Bonding (NRHB) theory to calculate excess enthalpies (HEH^E) for dimerization. For propanoic acid analogs, HEH^E values range from -2.5 to -1.5 kJ/mol, indicating strong hydrogen bonding .
  • Molecular Dynamics (MD): Simulate aqueous solutions to observe dimer formation. Track radial distribution functions (RDFs) for O–H···O interactions.
  • Experimental Validation: Compare computational results with FTIR data to confirm dimer peaks (~2500 cm1^{-1}) .

Basic: What synthetic routes are reported for this compound, and how are impurities managed?

Methodological Answer:

  • Synthesis: React 3-chloropropanoic acid with piperidine under basic conditions (K2_2CO3_3, DMF, 80°C). Monitor reaction progress via TLC (Rf_f ~0.5 in ethyl acetate/hexane).
  • Impurity Profiling: Common impurities include unreacted starting materials or N-alkylated byproducts. Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 210 nm .
  • Purification: Employ flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water to achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported thermodynamic data?

Methodological Answer:

  • Data Reconciliation: Compare experimental melting points (e.g., -21°C for propanoic acid derivatives) with computational predictions using software like COSMOtherm. Adjust parameters for hydrogen bonding contributions .
  • Phase Behavior Analysis: Perform differential scanning calorimetry (DSC) to measure ΔHfusion\Delta H_{\text{fusion}} and TmeltingT_{\text{melting}}. For example, at -18°C, ΔS\Delta S is positive for melting (ΔG<0\Delta G < 0), indicating spontaneity .
  • Error Sources: Account for solvent polarity in dimerization studies. Polar solvents (e.g., water) enhance dimer stability, while nonpolar solvents favor monomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.